molecular formula C28H20N2O2S B2399314 3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-04-9

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2399314
CAS No.: 325978-04-9
M. Wt: 448.54
InChI Key: KUJMFGOGNBVTJA-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide-thiazole class, characterized by a central thiazole ring substituted at position 4 with a biphenyl (4-phenylphenyl) group and at position 2 with a benzamide moiety bearing a 3-phenoxy substituent. Its structural complexity enables interactions with biological targets, such as enzymes or receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2S/c31-27(23-10-7-13-25(18-23)32-24-11-5-2-6-12-24)30-28-29-26(19-33-28)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-19H,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMFGOGNBVTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole in the presence of a palladium catalyst.

    Formation of the Benzamide Core: The final step involves the reaction of the thiazole derivative with phenoxybenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

One of the primary applications of 3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is its use as a fungicide. Research indicates that compounds with similar structural characteristics exhibit significant activity against phytopathogenic fungi. For instance, derivatives of benzamides have shown effective fungicidal activities against various fungal species at concentrations as low as 10 mg/L. In particular, compounds designed around the thiazole structure have been reported to outperform traditional fungicides like fluxapyroxad in inhibiting fungal growth in crops such as grapes and tomatoes .

Insecticidal Activity

In addition to fungicidal properties, this compound has been investigated for its insecticidal effects. A study demonstrated that related benzamide derivatives exhibited larvicidal activity against mosquito larvae, suggesting that this compound could be developed into effective pest control agents .

Pharmaceutical Applications

Antihypertensive Potential

Recent research has indicated that derivatives of this compound may serve as novel inhibitors of the WNK-SPAK signaling pathway, which is implicated in salt-sensitive hypertension. A study focused on the structural development of related benzamide derivatives identified potent SPAK inhibitors that could lead to new antihypertensive therapies. The findings suggest that these compounds can modulate kinase activity and potentially reduce blood pressure in hypertensive patients .

Anticancer Activity

Additionally, compounds similar to this compound have been evaluated for their anticancer properties. Research has shown that certain benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Biochemical Applications

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor survival under hypoxic conditions. Inhibitors targeting CAs are being explored as therapeutic agents for cancer treatment .

Data Summary Table

Application AreaSpecific UseObservations/Results
AgriculturalFungicideEffective against phytopathogenic fungi; outperforms traditional fungicides .
InsecticideExhibits larvicidal activity against mosquito larvae .
PharmaceuticalAntihypertensivePotent SPAK inhibitors; potential for new hypertension treatments .
AnticancerSignificant cytotoxicity against A549 lung cancer cells .
BiochemicalEnzyme InhibitionTargets carbonic anhydrases; potential cancer therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the promising nature of compounds related to this compound:

  • Fungicidal Efficacy : A comparative analysis showed that a series of thiazole-substituted benzamides had up to 90% efficacy against Botrytis cinerea at specific concentrations, indicating their viability as agricultural fungicides .
  • Antihypertensive Development : The development of new antihypertensive drugs based on SPAK inhibition was documented in a study where synthesized compounds demonstrated effective modulation of kinase signaling pathways associated with hypertension .
  • Anticancer Research : A comprehensive study involving various benzamide derivatives revealed substantial growth inhibition in cancer cell lines, with specific compounds achieving nearly 100% inhibition at certain concentrations .

Mechanism of Action

The mechanism of action of 3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s thiazole ring and phenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Thiazole-4 Position Key Modifications Biological Activity/Notes Source
Target Compound 4-Phenylphenyl Biphenyl group enhances lipophilicity and π-π interactions. Hypothesized to improve target binding affinity.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Methyl group reduces steric bulk. Exhibited 129.23% activity in plant growth modulation (p < 0.05) .
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-Methoxyphenyl Methoxy and fluoro groups enhance electronic effects. Molecular weight: 328.36 g/mol; potential solubility challenges .
EMAC2062 (HIV-1 RT inhibitor) 4-(4-Chlorophenyl) Chlorine increases electronegativity. Yield: 84.74%; moderate antiviral activity .
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-Phenoxyphenyl Sulfonamide and azepane groups improve solubility. Explored for protein interaction inhibition .

Key Trends :

  • Lipophilicity: Biphenyl (target compound) > 4-phenoxyphenyl () > 4-methylphenyl ().
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to charged residues, while electron-donating groups (e.g., -OCH₃) may stabilize aromatic interactions.

Modifications on the Benzamide Moiety

The benzamide component’s substitution affects target selectivity and metabolic stability:

Compound Name Benzamide Substituents Key Features
Target Compound 3-Phenoxy Phenoxy group provides steric bulk and potential for hydrophobic interactions.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methoxy Methoxy group enhances solubility but may reduce membrane permeability .
3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide 3-Nitro Nitro group introduces polarity and potential for redox activity .

Spectral Validation :

  • IR spectra of analogs (e.g., ) confirm tautomeric forms (thione vs. thiol), critical for reactivity .
  • NMR data () validate regiochemistry and purity, essential for structure-activity relationship (SAR) studies.

Biological Activity

3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H20N2O1S\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This compound features a phenoxy group and a thiazole moiety, contributing to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Thiazole derivatives have shown promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties through the modulation of inflammatory pathways.

Biological Activity Data

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
Enzyme InhibitionPotential to inhibit specific enzymes related to disease progression.
Anti-inflammatoryModulates inflammatory markers in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research indicated that this compound could inhibit the activity of certain proteases involved in cancer metastasis, highlighting its potential in oncology.
  • Inflammation Modulation : In vitro experiments showed that this compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures, indicating its possible use in treating inflammatory diseases.

Q & A

Q. How to address reproducibility issues in synthetic protocols across laboratories?

  • Methodological Answer :
  • Detailed SOPs : Specify exact equivalents of reagents, stirring rates, and inert atmosphere conditions .
  • Round-robin testing : Collaborate with independent labs to validate yields and purity metrics .
  • Batch documentation : Track reagent lot numbers and solvent water content to control variability .

Q. How to analyze contradictory results in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme source comparison : Test recombinant vs. native enzymes (e.g., commercial vs. in-house purified) to rule out isoform-specific effects .
  • Inhibitor pre-incubation : Vary pre-incubation times (10–60 minutes) to account for slow-binding kinetics .
  • Negative controls : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .

Q. What are the primary degradation pathways under varying storage conditions?

  • Methodological Answer :
  • Forced degradation studies :
  • Acidic/basic conditions : Hydrolyze the amide bond at pH <3 or >10, detected via LC-MS .
  • Oxidative stress : Exposure to H₂O₂ cleaves thiazole rings, forming sulfoxide byproducts .
  • Stability guidelines : Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation .

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